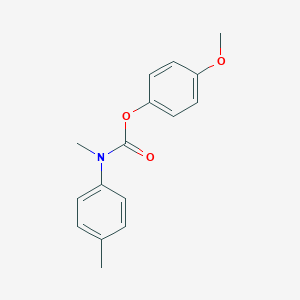
1-((4-Methylpiperidin-1-yl)sulfonyl)-4-(phenylsulfonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((4-Methylpiperidin-1-yl)sulfonyl)-4-(phenylsulfonyl)piperazine is a synthetic organic compound characterized by its complex structure, which includes both piperazine and piperidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((4-Methylpiperidin-1-yl)sulfonyl)-4-(phenylsulfonyl)piperazine typically involves multiple steps, starting with the preparation of the piperazine and piperidine intermediates. One common method includes the sulfonylation of piperazine with phenylsulfonyl chloride under basic conditions, followed by the introduction of the 4-methylpiperidin-1-yl group through nucleophilic substitution reactions. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or acetonitrile to ensure high yields and purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of automated systems can help maintain precise control over reaction parameters, reducing the risk of side reactions and improving overall yield.
Chemical Reactions Analysis
Types of Reactions: 1-((4-Methylpiperidin-1-yl)sulfonyl)-4-(phenylsulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the cleavage of sulfonyl groups.
Substitution: Nucleophilic substitution reactions are common, where the sulfonyl groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, thiols, and alcohols.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of simpler amines or alcohols.
Scientific Research Applications
1-((4-Methylpiperidin-1-yl)sulfonyl)-4-(phenylsulfonyl)piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound can act as a ligand in biochemical assays, helping to study protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism by which 1-((4-Methylpiperidin-1-yl)sulfonyl)-4-(phenylsulfonyl)piperazine exerts its effects is largely dependent on its interaction with specific molecular targets. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity through binding to active sites or allosteric sites. The pathways involved can include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
1-(Phenylsulfonyl)piperazine: Lacks the 4-methylpiperidin-1-yl group, resulting in different chemical properties and biological activities.
4-(Phenylsulfonyl)piperidine: Similar structure but without the piperazine ring, leading to distinct reactivity and applications.
N-Methylpiperazine: A simpler analog that lacks the sulfonyl groups, used in different contexts in chemical synthesis.
Uniqueness: 1-((4-Methylpiperidin-1-yl)sulfonyl)-4-(phenylsulfonyl)piperazine is unique due to its dual sulfonyl groups attached to both piperazine and piperidine rings. This structural feature imparts specific chemical reactivity and potential for diverse applications, distinguishing it from other related compounds.
Properties
IUPAC Name |
1-(benzenesulfonyl)-4-(4-methylpiperidin-1-yl)sulfonylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O4S2/c1-15-7-9-18(10-8-15)25(22,23)19-13-11-17(12-14-19)24(20,21)16-5-3-2-4-6-16/h2-6,15H,7-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPLJFIWAPXWWCU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
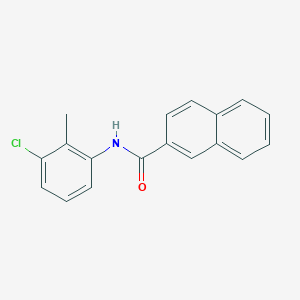
![N-[3-(trifluoromethyl)phenyl]-2-naphthamide](/img/structure/B500179.png)
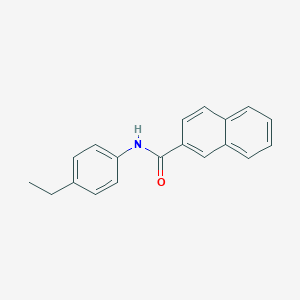
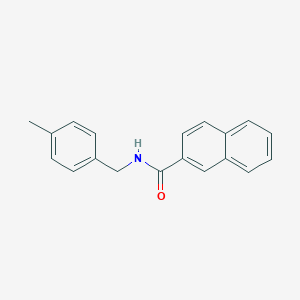
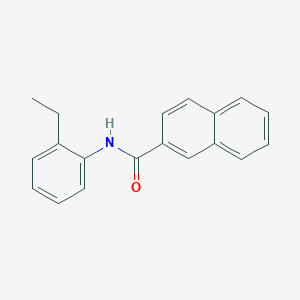
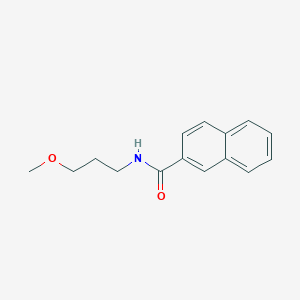
![N-[4-(diethylamino)phenyl]-2-(2-thienyl)acetamide](/img/structure/B500187.png)
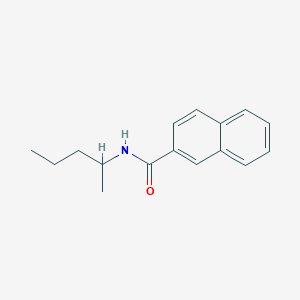
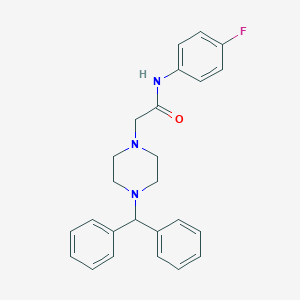
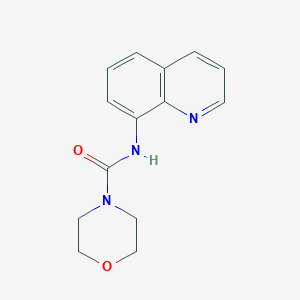
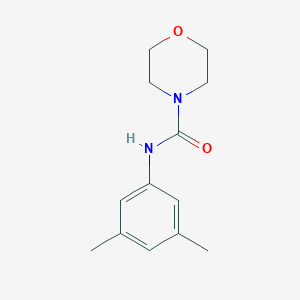
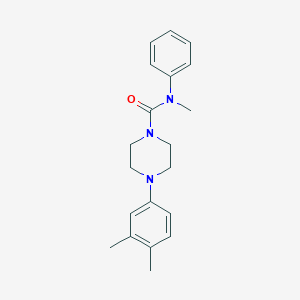
![9-{2-hydroxy-3-[(2-hydroxyethyl)amino]propyl}-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B500198.png)
